molecular formula C17H14BrNO2 B5867325 (Z)-3-(2-bromophenyl)-2-(3,4-dimethoxyphenyl)prop-2-enenitrile

(Z)-3-(2-bromophenyl)-2-(3,4-dimethoxyphenyl)prop-2-enenitrile

Cat. No.: B5867325
M. Wt: 344.2 g/mol
InChI Key: HSLUJMWNKBALSD-NTEUORMPSA-N
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Description

(Z)-3-(2-bromophenyl)-2-(3,4-dimethoxyphenyl)prop-2-enenitrile is an organic compound that belongs to the class of nitriles. This compound features a bromophenyl group and a dimethoxyphenyl group connected by a propenenitrile linkage. The (Z)-configuration indicates the specific geometric arrangement of the substituents around the double bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(2-bromophenyl)-2-(3,4-dimethoxyphenyl)prop-2-enenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromobenzaldehyde and 3,4-dimethoxybenzaldehyde.

    Knoevenagel Condensation: The two aldehydes undergo a Knoevenagel condensation reaction in the presence of a base such as piperidine or pyridine, and a solvent like ethanol or methanol. This reaction forms the (Z)-configured enone intermediate.

    Cyanation: The enone intermediate is then subjected to cyanation using reagents like sodium cyanide or potassium cyanide in the presence of a catalyst to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(2-bromophenyl)-2-(3,4-dimethoxyphenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitrile group to an amine.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Amines (R-NH₂), thiols (R-SH)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines

    Substitution: Substituted phenyl derivatives

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(2-bromophenyl)-2-(3,4-dimethoxyphenyl)prop-2-enenitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology and Medicine

In biology and medicine, compounds with similar structures have been studied for their potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. specific applications of this compound would require further research.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or advanced organic electronics, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of (Z)-3-(2-bromophenyl)-2-(3,4-dimethoxyphenyl)prop-2-enenitrile would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-(2-chlorophenyl)-2-(3,4-dimethoxyphenyl)prop-2-enenitrile
  • (Z)-3-(2-fluorophenyl)-2-(3,4-dimethoxyphenyl)prop-2-enenitrile
  • (Z)-3-(2-iodophenyl)-2-(3,4-dimethoxyphenyl)prop-2-enenitrile

Properties

IUPAC Name

(Z)-3-(2-bromophenyl)-2-(3,4-dimethoxyphenyl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO2/c1-20-16-8-7-12(10-17(16)21-2)14(11-19)9-13-5-3-4-6-15(13)18/h3-10H,1-2H3/b14-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSLUJMWNKBALSD-NTEUORMPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=CC2=CC=CC=C2Br)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C(=C/C2=CC=CC=C2Br)/C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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